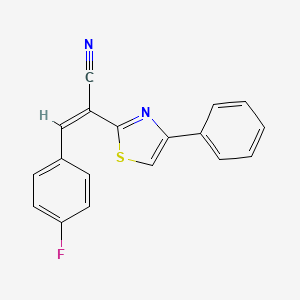![molecular formula C17H19NO5 B5323111 7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B5323111.png)
7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one, also known as HDM-2 inhibitor, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the HDM-2 protein, which is responsible for the degradation of the tumor suppressor protein, p53.
Wirkmechanismus
7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor works by inhibiting the this compound protein, which is responsible for the degradation of the tumor suppressor protein, p53. When p53 is stabilized, it activates the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. This leads to the suppression of tumor growth and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have several biochemical and physiological effects. It induces apoptosis in cancer cells by activating the p53 pathway. It also sensitizes cancer cells to chemotherapy and radiotherapy. In addition, this compound inhibitor has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor has several advantages for lab experiments. It is a potent inhibitor of the this compound protein and has been extensively studied for its potential as an anticancer agent. However, there are also some limitations to the use of this compound inhibitor in lab experiments. It can be toxic to normal cells at high concentrations and may have off-target effects.
Zukünftige Richtungen
There are several future directions for the research on 7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor. One direction is to investigate its potential use in combination with other anticancer agents to improve its efficacy. Another direction is to study its effects on the immune system and its potential use in immunotherapy. In addition, further research is needed to understand the long-term effects of this compound inhibitor and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, this compound inhibitor is a promising chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential as an anticancer agent and has shown several biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor involves several steps. The starting material is 7-hydroxy-4,8-dimethylcoumarin, which is reacted with 4-morpholineethanone to form 7-hydroxy-4,8-dimethyl-3-(4-morpholin-4-ylbutan-2-one)-2H-chromen-2-one. This intermediate is then reacted with ethyl chloroacetate to form this compound. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-4,8-dimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-2H-chromen-2-one inhibitor has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway, which leads to the suppression of tumor growth. This compound inhibitor has also been investigated for its ability to sensitize cancer cells to chemotherapy and radiotherapy. In addition, this compound inhibitor has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-hydroxy-4,8-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-10-12-3-4-14(19)11(2)16(12)23-17(21)13(10)9-15(20)18-5-7-22-8-6-18/h3-4,19H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXRDPOJYDSILF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-acetylphenoxy)methyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5323033.png)

![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine](/img/structure/B5323049.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)

![4-[3-(4-ethoxy-2,3,5,6-tetrafluorophenyl)-2-propen-1-yl]morpholine hydrochloride](/img/structure/B5323067.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-3-methylbenzamide](/img/structure/B5323068.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5323070.png)
![N-(2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5323072.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5323091.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5323119.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B5323124.png)